2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-METHOXYETHYL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidine derivatives
Preparation Methods
This reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of an acid catalyst such as hydrochloric acid or p-toluenesulfonic acid (pTSA) under reflux conditions . The reaction typically proceeds in ethanol as the solvent and yields the desired tetrazolopyrimidine derivative.
Chemical Reactions Analysis
2-METHOXYETHYL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carboxylate groups using reagents like sodium methoxide or potassium carbonate.
Hydrolysis: The ester group in the compound can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Scientific Research Applications
2-METHOXYETHYL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications due to its pharmacological activities, such as acting as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar compounds to 2-METHOXYETHYL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other tetrazolopyrimidine derivatives, such as:
- Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 3,4-Dimethoxyphenethylamine
These compounds share similar structural features and pharmacological activities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological properties.
Properties
Molecular Formula |
C17H21N5O5 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H21N5O5/c1-10-14(16(23)27-8-7-24-2)15(22-17(18-10)19-20-21-22)11-5-6-12(25-3)13(9-11)26-4/h5-6,9,15H,7-8H2,1-4H3,(H,18,19,21) |
InChI Key |
RTTJKDRBXIHLBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)OCCOC |
Origin of Product |
United States |
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